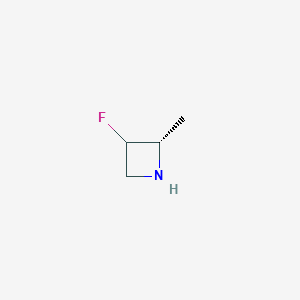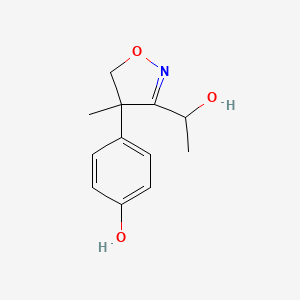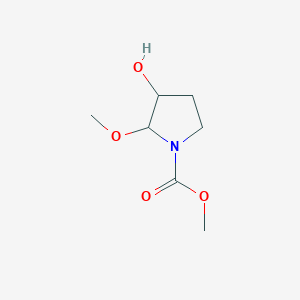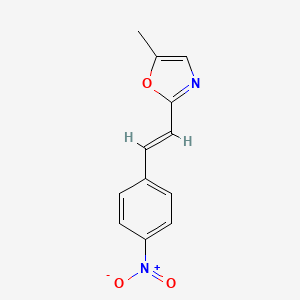
2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile is a complex organic compound that features prominently in various fields of scientific research. This compound is characterized by its unique structure, which includes two oxazoline rings and a nitrile group. The presence of these functional groups imparts specific chemical properties that make it valuable in synthetic chemistry and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of phenylglyoxal with (S)-phenylalaninol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxazoline rings. The nitrile group is introduced through a subsequent reaction with a cyanating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of oxazoles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism by which 2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile exerts its effects is primarily through its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, the nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2-bis(4-hydroxyphenyl)propane (Bisphenol A): Used in the production of polycarbonate plastics and epoxy resins.
2,2-bis(hydroxymethyl)propionic acid: Utilized in the synthesis of biodegradable polymers.
2-arylbenzothiazoles: Known for their pharmacological properties and used in medicinal chemistry.
Uniqueness
2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile is unique due to its chiral nature and the presence of both oxazoline and nitrile functional groups. This combination imparts specific chemical properties that are not commonly found in other similar compounds, making it valuable for specialized applications in asymmetric synthesis and catalysis.
Propiedades
Fórmula molecular |
C20H17N3O2 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2,2-bis[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile |
InChI |
InChI=1S/C20H17N3O2/c21-11-16(19-22-17(12-24-19)14-7-3-1-4-8-14)20-23-18(13-25-20)15-9-5-2-6-10-15/h1-10,16-18H,12-13H2/t17-,18-/m1/s1 |
Clave InChI |
QMRQWWBKIPNIQJ-QZTJIDSGSA-N |
SMILES isomérico |
C1[C@@H](N=C(O1)C(C#N)C2=N[C@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1C(N=C(O1)C(C#N)C2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine](/img/structure/B12868666.png)


![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)


![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)




